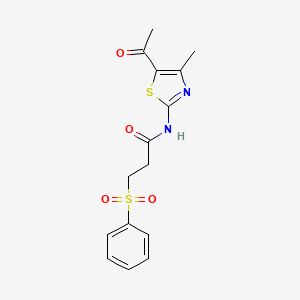

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide

Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide is a synthetic heterocyclic compound featuring a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The propanamide chain is modified with a benzenesulfonyl moiety, conferring distinct electronic and steric properties. This structural design combines a thiazole ring—a common pharmacophore in medicinal chemistry—with a sulfonyl group, which enhances metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-10-14(11(2)18)22-15(16-10)17-13(19)8-9-23(20,21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQRCPGDCRJULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological properties, supported by relevant case studies and data.

1. Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

- Acetylation : The thiazole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

- Attachment of the Benzenesulfonamide Group : The final step involves the reaction of the acetylated thiazole with benzenesulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. Studies indicate that it may act as an inhibitor of enzymes that interact with thiazole-containing substrates, suggesting its utility in combating bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis and nucleic acid production |

| Escherichia coli | 31.108–62.216 μg/mL | Disruption of cell wall synthesis |

These findings indicate that the compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, this compound has shown moderate antifungal activity against various fungal strains. Its efficacy is notably lower compared to its antibacterial properties, but it still presents a potential avenue for research in antifungal therapies.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and replication.

- Non-Covalent Interactions : The thiazole ring can engage in hydrogen bonding and π-π stacking interactions with biological targets, enhancing its binding affinity.

4. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Properties : A recent study evaluated its efficacy against clinical isolates of MRSA and E. coli, demonstrating significant antibacterial effects with MIC values comparable to standard antibiotics like ciprofloxacin .

- Antifungal Efficacy Assessment : Another investigation assessed its antifungal activity against Candida species, revealing moderate effectiveness that warrants further exploration into its potential as an antifungal agent .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial applications. Its mechanisms of action involve enzyme inhibition and non-covalent interactions with biological targets. Continued research is necessary to fully elucidate its potential therapeutic applications and optimize its efficacy against resistant microbial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs from the literature, focusing on structural features, physicochemical properties, and reported activities.

Table 1: Structural and Physicochemical Comparison

Key Structural Differences:

Core Heterocycle: The target compound uses a mono-thiazole core, whereas analogs like the 8a–h series integrate bis-heterocyclic systems (thiazole + oxadiazole) . The absence of oxadiazole in the target may reduce π-π stacking interactions but improve metabolic stability. Pesticidal Compound P6 shares a thiazole-propanamide backbone but incorporates a pyridinyl group and thioether linkage, differing in electronic properties .

Sulfonyl vs. Sulfanyl/Sulfamoyl Groups :

- The benzenesulfonyl group in the target is a strong electron-withdrawing moiety, contrasting with the sulfanyl (C–S–C) in 8a–h or sulfamoyl (N–SO₂–) in 30a . Sulfonyl groups enhance hydrolytic stability and may influence target selectivity (e.g., sulfonamides often target enzymes like carbonic anhydrase) .

Substituent Effects :

- The 5-acetyl-4-methyl substitution on the thiazole ring increases steric bulk compared to the 5-aryl or 5-methyl groups in 8a–h. This could alter binding pocket interactions in enzyme inhibition .

Research Findings and Implications

Alkaline Phosphatase Inhibition: Compounds structurally related to the target (e.g., 8a–h) exhibit potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), with IC₅₀ values as low as 0.2 µM. Molecular dynamics simulations suggest allosteric modulation via hydrophobic interactions with the thiazole ring . The target’s benzenesulfonyl group may enhance binding to similar allosteric sites.

Cytotoxicity Profile :

- Thiazole-oxadiazole hybrids (8a–h) show low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells), suggesting that the thiazole-propanamide scaffold is biocompatible . The target compound’s acetyl and sulfonyl groups may further reduce toxicity by minimizing reactive metabolite formation.

Comparative Pharmacokinetics :

- Sulfonyl-containing compounds (e.g., 30a) exhibit improved metabolic stability compared to sulfanyl analogs due to resistance to oxidative degradation . This property positions the target compound as a promising candidate for in vivo studies.

Potential Therapeutic Targets: While 8a–h target alkaline phosphatase, the benzenesulfonyl group in the target compound aligns with inhibitors of carbonic anhydrase or tyrosine kinases, as seen in and . Further studies are needed to validate these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.